

Comparative Metabolic Profiling of 2-Methylhexanoyl-CoA in Engineered Bacterial Strains

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Compound of Interest

Compound Name: 2-Methylhexanoyl-CoA

Cat. No.: B15547992

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A guide for researchers, scientists, and drug development professionals on the comparative analysis of **2-Methylhexanoyl-CoA** metabolism. This document provides an objective comparison of metabolic performance between a wild-type bacterial strain and a genetically modified variant, supported by hypothetical experimental data and detailed methodologies.

This guide explores the metabolic fate of **2-Methylhexanoyl-CoA**, a branched-chain acyl-CoA intermediate, by comparing its profile in a wild-type industrial bacterium, *Bacillus subtilis*, with a mutant strain engineered for enhanced production of specialty chemicals. The mutant strain, *B. subtilis* Δ mmgA, features a targeted deletion of a putative enoyl-CoA hydratase gene, hypothesized to be involved in the degradation of **2-Methylhexanoyl-CoA**. Understanding the metabolic flux through this pathway is critical for optimizing bio-based production of valuable compounds derived from this precursor.

Data Presentation: Quantitative Analysis of 2-Methylhexanoyl-CoA and Related Metabolites

The following tables summarize the quantitative data obtained from targeted LC-MS/MS analysis of intracellular metabolites from both *B. subtilis* wild-type and the Δ mmgA mutant strain. Cultures were grown in a defined minimal medium supplemented with 2-methylhexanoic acid as a precursor.

Table 1: Intracellular Concentrations of **2-Methylhexanoyl-CoA**

Bacterial Strain	Average Concentration ($\mu\text{mol/g DCW}$)	Standard Deviation	Fold Change (ΔmmgA vs. WT)
B. subtilis WT	15.8	2.1	-
B. subtilis ΔmmgA	42.3	4.5	2.68

DCW: Dry Cell Weight

Table 2: Relative Abundance of Downstream Metabolic Intermediates

Metabolite	B. subtilis WT (Relative Peak Area)	B. subtilis ΔmmgA (Relative Peak Area)
Acetyl-CoA	100 \pm 8.2	65 \pm 5.9
Propionyl-CoA	100 \pm 7.5	58 \pm 6.1
Methylmalonyl-CoA	100 \pm 9.1	45 \pm 4.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Bacterial Strains and Culture Conditions

- Strains: *Bacillus subtilis* 168 (Wild-Type) and a derivative with a clean deletion of the *mmgA* gene (*ymaC*).
- Growth Medium: M9 minimal medium supplemented with 0.5% (w/v) glucose, 0.2% (w/v) casamino acids, and 10 mM 2-methylhexanoic acid.
- Culture Conditions: Cultures were grown aerobically at 37°C in a shaking incubator at 220 rpm. Cell growth was monitored by measuring the optical density at 600 nm (OD600).

Metabolite Extraction

Intracellular metabolites were extracted from mid-exponential phase cultures (OD600 \approx 1.0).

- 5 mL of cell culture was rapidly harvested and quenched in 25 mL of a cold (-20°C) 60:40 (v/v) methanol:water solution to halt metabolic activity.
- The cell suspension was centrifuged at 5,000 x g for 10 minutes at -10°C.
- The cell pellet was resuspended in 1 mL of a cold extraction solvent (acetonitrile:methanol:water, 40:40:20 v/v/v with 0.1 M formic acid).
- Cells were lysed by bead beating with 0.1 mm zirconia/silica beads for 3 cycles of 45 seconds with intermittent cooling on ice.
- The lysate was centrifuged at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
- The supernatant containing the metabolites was collected for LC-MS/MS analysis.

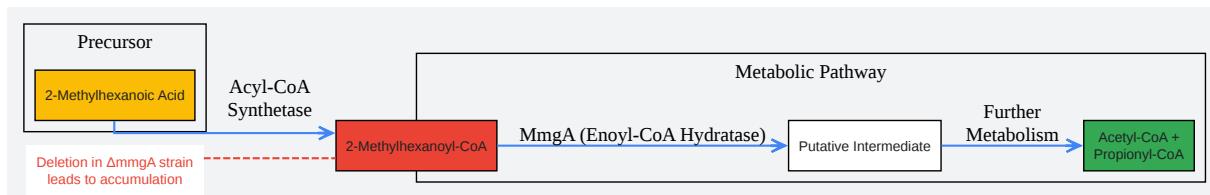
Acyl-CoA Profiling by LC-MS/MS

The analysis of acyl-CoA thioesters was performed using a high-resolution mass spectrometer coupled with liquid chromatography.[1][2]

- Instrumentation: A Q Exactive-Mass spectrometer (Thermo Scientific) coupled to an Ultimate 3000 UHPLC (Dionex).[1]
- Chromatographic Separation: A Luna C18 reversed-phase column (100 × 2.0 mm, 3 µm; Phenomenex) was used for separation.[1]
 - Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[1]
 - Mobile Phase B: Methanol.[1]
 - Gradient: A linear gradient from 2% to 95% mobile phase B was run over 13 minutes.[1]
- Mass Spectrometry: The mass spectrometer was operated in positive ion mode, and metabolites were identified and quantified based on their accurate mass and retention time against authentic standards.

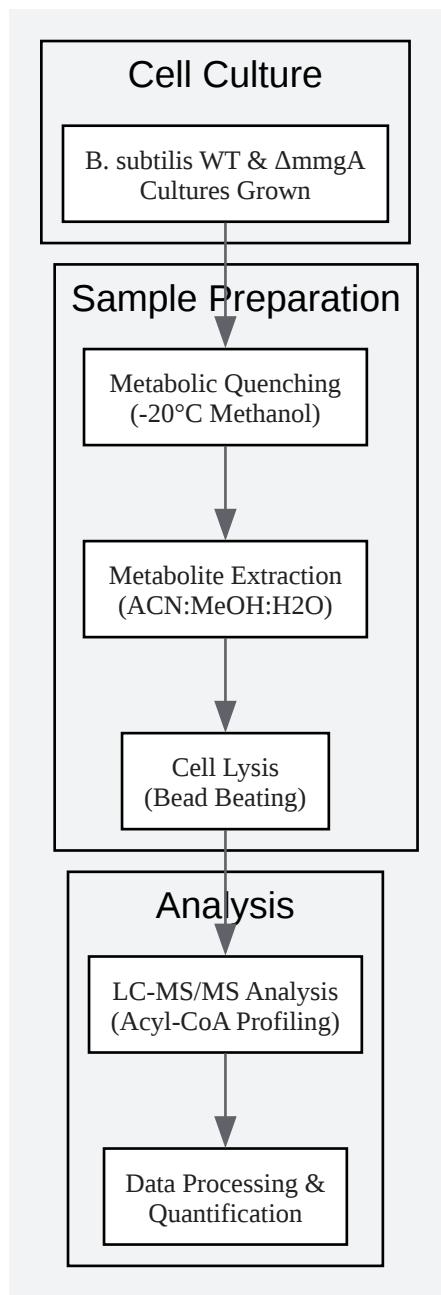
Mandatory Visualization

The following diagrams illustrate the hypothesized metabolic pathway and the experimental workflow.



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Caption: Hypothesized metabolic pathway of **2-Methylhexanoyl-CoA** in *B. subtilis*.



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Caption: Workflow for comparative metabolomic analysis.

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References

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- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
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